2,6-Dibromo-3-fluorobenzonitrile
Overview
Description
Synthesis Analysis
A scalable synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid was developed . This transformation was demonstrated through the halodeboronation of a series of aryl boronic acids .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-3-fluorobenzonitrile can be analyzed using various spectroscopic techniques . The vibrational analysis and optimized structure of similar compounds have been investigated by means of ab initio, DFT and Hartree Fock methods .Chemical Reactions Analysis
This compound is an organic compound that possesses a range of physical, chemical, and biological characteristics. It has been investigated for its potential uses in different fields of research and industry. More detailed information about its chemical reactions can be found in relevant papers .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 252.8±25.0 °C at 760 mmHg . The compound has a molar refractivity of 39.2±0.4 cm3 . It has one freely rotating bond .Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-3-fluorobenzonitrile, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
While specific future directions for 2,6-Dibromo-3-fluorobenzonitrile are not mentioned in the available resources, it’s worth noting that such compounds are often used in the synthesis of pharmaceuticals and plant protection agents . Therefore, future research could potentially focus on exploring new synthetic routes or applications for this compound.
properties
IUPAC Name |
2,6-dibromo-3-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQONLPIXTOZFLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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